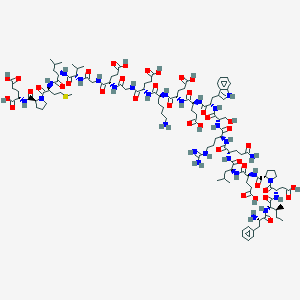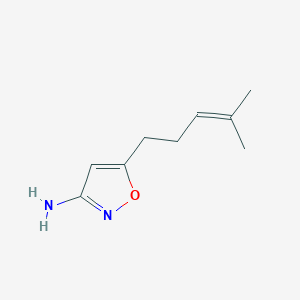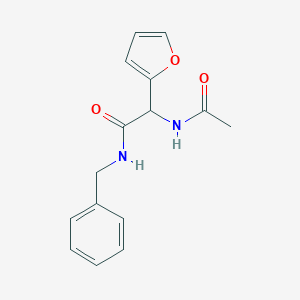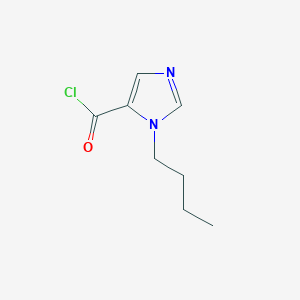
ジフェニルホスフィン酸クロリド
概要
説明
Diphenylphosphinic chloride (DPPC) is an organophosphorus compound with the chemical formula C6H5PCl2. It is a colorless liquid with a pungent odor. DPPC is used in a variety of scientific applications, including organic synthesis, analytical chemistry, and biochemistry. It is also known as Phosphoryl chloride, Phosphoryl dichloride, and Phosphoryl dichloride.
科学的研究の応用
二座配位子の合成
ジフェニルホスフィン酸クロリドは、二座配位子の合成に広く用いられています。これらの配位子は、金属イオンと安定な錯体を形成する配位化学において非常に重要です。 二座配位子の性質によりキレート効果が生じ、金属錯体の安定性と反応性を高めることができます .
ペプチドカップリング剤
生化学では、ジフェニルホスフィン酸クロリドはペプチドカップリング剤を作成するための試薬として使用されます。 これらの試薬は、アミノ酸間のペプチド結合を形成するために不可欠であり、さまざまな研究および治療目的のためにペプチドとタンパク質を生成することを容易にします .
難燃剤
この化合物の用途は、難燃剤の開発にまで及びます。 ジフェニルホスフィン酸クロリドを材料に組み込むことで、研究者はポリマーの難燃性を向上させることができ、さまざまな消費財の安全性を高めることができます .
医薬品アジュバント
ジフェニルホスフィン酸クロリドは、医薬品アジュバントとしても機能します。 アジュバントは、特定の方法で他の薬剤の効果を修飾する物質であり、多くの場合、貯蔵中の薬剤の効力または安定性を高めます .
ペロブスカイト発光ダイオード(LED)
最近の研究では、ジフェニルホスフィン酸クロリドなどのホスホリルクロリド分子が準2DペロブスカイトLEDの性能向上に役立つことが示されています。これらのLEDは、高い色純度と効率が期待されています。 この化合物は、相制御と欠陥パッシベーションに役立ち、デバイス性能を向上させています .
不斉合成
ジフェニルホスフィン酸クロリドは、不斉合成で使用されるさまざまなキラルホスフィン二座配位子の合成における前駆体です。 この研究分野は、医薬品業界で重要な、特定のキラル性を持つ化合物を生成するために重要です .
作用機序
Target of Action
Diphenylphosphinic chloride is primarily used as a reagent in organic chemistry . It is often used as a precursor to synthesize various chiral phosphine bidentate ligands . These ligands can bind to a variety of targets, depending on the specific reaction or process in which they are involved.
Mode of Action
The compound interacts with its targets through a process known as ligand binding. In this process, the diphenylphosphinic chloride molecule attaches to a target molecule, forming a complex that can undergo further reactions . The exact nature of these interactions and the resulting changes depend on the specific target and the reaction conditions.
Biochemical Pathways
Diphenylphosphinic chloride is involved in several biochemical pathways, particularly those related to the synthesis of peptides and other complex organic compounds . By acting as a precursor for chiral phosphine bidentate ligands, it can influence the course of these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of diphenylphosphinic chloride’s action depend on the specific reactions it is involved in. For example, in the synthesis of peptides, it can contribute to the formation of peptide bonds, which are crucial for the structure and function of proteins .
Action Environment
The action, efficacy, and stability of diphenylphosphinic chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH, temperature, and the presence of other substances in the reaction environment . Moreover, it is sensitive to moisture and should be stored in a cool place .
Safety and Hazards
Diphenylphosphinic chloride is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept cool .
生化学分析
Biochemical Properties
Diphenylphosphinic chloride is primarily used as a precursor to synthesize various chiral phosphine bidentate ligands for asymmetric synthesis, in addition to several peptide coupling agents
Molecular Mechanism
It is known that it can participate in various types of coupling reactions, such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Temporal Effects in Laboratory Settings
It is known that it should be stored at temperatures between 2-8°C to maintain its stability .
Metabolic Pathways
It is known that it can be hydrolyzed under both acidic and basic conditions .
特性
IUPAC Name |
[chloro(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQGTZMAQRXCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164424 | |
| Record name | Diphenylphosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1499-21-4 | |
| Record name | Diphenylphosphinic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylphosphinic chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylphosphinic chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylphosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylphosphinic chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLPHOSPHINIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP30GY04V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of diphenylphosphinic chloride?
A1: The molecular formula of diphenylphosphinic chloride is C12H10ClOP, and its molecular weight is 246.65 g/mol.
Q2: What are the key spectroscopic characteristics of diphenylphosphinic chloride?
A2: Diphenylphosphinic chloride exhibits characteristic signals in various spectroscopic techniques: * 31P NMR: A singlet peak is typically observed around 33-35 ppm in CDCl3, indicative of the phosphorus environment [].* 1H NMR: Signals for the aromatic protons of the phenyl groups appear in the range of 7.3-7.8 ppm in CDCl3 [].* IR: A strong absorption band around 1200-1250 cm−1 corresponds to the P=O stretching vibration [].
Q3: Is diphenylphosphinic chloride sensitive to moisture?
A3: Yes, diphenylphosphinic chloride undergoes hydrolysis upon prolonged exposure to moisture, forming diphenylphosphinic acid []. Proper storage under anhydrous conditions is crucial.
Q4: How does the stability of diphenylphosphinic chloride impact its handling and storage?
A4: Due to its sensitivity to moisture, diphenylphosphinic chloride should be stored in a cool, dry place under an inert atmosphere. When handling the compound, it's essential to use dry solvents and equipment to prevent decomposition [].
Q5: What is the role of diphenylphosphinic chloride in peptide synthesis?
A5: Diphenylphosphinic chloride serves as an effective coupling agent for forming amide bonds between amino acids. It reacts with Nα-protected amino acids to form diphenylphosphinic carboxylic mixed anhydrides in situ, which then undergo aminolysis with another amino acid to form the peptide bond [].
Q6: How does diphenylphosphinic chloride facilitate β-lactam formation?
A6: Diphenylphosphinic chloride has been shown to effectively promote the formation of β-lactams from β-amino acids [], []. The mechanism likely involves activation of the carboxylic acid group of the β-amino acid, facilitating intramolecular cyclization.
Q7: What are some other synthetic applications of diphenylphosphinic chloride?
A7: Diphenylphosphinic chloride finds use in various synthetic transformations, including:* Conversion of pyrimidinone derivatives into substituted pyrimidines [], [].* Synthesis of allylic diphenylphosphinic esters [].* Preparation of N-diphenylphosphorylureas [].
Q8: How does diphenylphosphinic chloride react with hydroxylamine?
A8: Diphenylphosphinic chloride reacts with hydroxylamine to form O-(diphenylphosphinyl)hydroxylamine, a valuable reagent for electrophilic aminations and H2N transfers [].
Q9: Can diphenylphosphinic chloride be used to prepare phosphorylated compounds?
A9: Yes, diphenylphosphinic chloride can be used to phosphorylate various substrates. For example, it reacts with (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates to afford the corresponding phosphorylated bicycles [].
Q10: What is the role of diphenylphosphinic chloride in material science?
A10: Diphenylphosphinic chloride can be used to functionalize materials like carbon nanotubes, enhancing their properties. For example, functionalized carbon nanotubes with phosphorus and nitrogen-containing agents prepared using diphenylphosphinic chloride show improvements in thermal stability, mechanical strength, and flame retardancy when incorporated into polystyrene [], [].
Q11: How does modifying the phenyl rings of diphenylphosphinic chloride affect its reactivity?
A11: Substituting the phenyl rings with electron-donating or electron-withdrawing groups can alter the electrophilicity of the phosphorus center in diphenylphosphinic chloride, influencing its reactivity towards nucleophiles [].
Q12: What are some strategies for improving the stability of diphenylphosphinic chloride?
A12: Storing diphenylphosphinic chloride under an inert atmosphere, in a cool and dry environment, is crucial for maintaining its stability. Using freshly distilled, dry solvents during reactions is also recommended [].
Q13: What safety precautions should be taken when handling diphenylphosphinic chloride?
A13: Diphenylphosphinic chloride should be handled with care as it is corrosive and may cause skin and eye irritation. It's crucial to wear appropriate personal protective equipment, including gloves and eye protection, when working with this compound. Working in a well-ventilated area is also recommended.
Q14: How is diphenylphosphinic chloride typically quantified?
A14: Common analytical techniques used to quantify diphenylphosphinic chloride include: * 31P NMR spectroscopy: The distinct signal of the phosphorus atom in diphenylphosphinic chloride allows for its quantification, even in complex mixtures [].* Titration: Hydrolysis of diphenylphosphinic chloride releases chloride ions, which can be titrated to determine the concentration of the compound [].
Q15: Can diphenylphosphinic chloride be used to determine the water content in materials?
A15: Yes, diphenylphosphinic chloride can be used as a tagging agent in 31P NMR spectroscopy to determine the water content in materials like olive oil []. The reagent reacts rapidly and cleanly with water, allowing for accurate quantification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














